2-Dimethylaminomethylacrylonitrile

説明

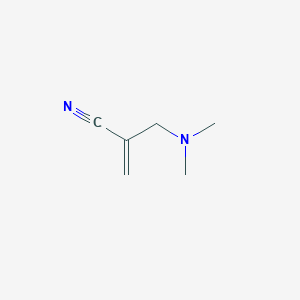

2-Dimethylaminomethylacrylonitrile is a nitrile derivative featuring a dimethylaminomethyl (-CH₂N(CH₃)₂) substituent attached to the acrylonitrile backbone. Acrylonitrile (CH₂=CH-CN) is a key industrial chemical used in polymer synthesis (e.g., polyacrylonitrile). The addition of the dimethylaminomethyl group introduces steric and electronic effects that alter reactivity, solubility, and toxicity compared to unsubstituted acrylonitrile.

特性

分子式 |

C6H10N2 |

|---|---|

分子量 |

110.16 g/mol |

IUPAC名 |

2-[(dimethylamino)methyl]prop-2-enenitrile |

InChI |

InChI=1S/C6H10N2/c1-6(4-7)5-8(2)3/h1,5H2,2-3H3 |

InChIキー |

GNNBSMZPBFKDOE-UHFFFAOYSA-N |

正規SMILES |

CN(C)CC(=C)C#N |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key properties and research findings for 2-dimethylaminomethylacrylonitrile and its analogs:

Key Observations:

Structural Effects: The dimethylaminomethyl group increases molecular weight and polarity compared to acrylonitrile, enhancing solubility in polar solvents. The electron-donating dimethylamino group may stabilize intermediates in reactions (e.g., cyclization to form heterocycles like triazoles or pyrimidines) .

Reactivity: Acrylonitrile undergoes free-radical polymerization, while the dimethylaminomethyl substituent may sterically hinder this process.

Toxicity and Safety: Acrylonitrile’s carcinogenicity is well-documented, but the dimethylaminomethyl group may introduce additional hazards (e.g., amine-related irritation). Dimethylaminoacetonitrile analogs require precautions against oxidative degradation and incompatibility with strong acids .

Regulatory Status: Acrylonitrile is regulated under OSHA (permissible exposure limit: 2 ppm) and EPA. Substituted acrylonitriles like this compound may fall under broader nitrile regulations (e.g., DOT HAZMAT guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。